5-(4-Fluorophenyl)-1H-tetrazole
Overview
Description
5-(4-Fluorophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H5FN4 and its molecular weight is 164.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Modification and Synthesis for Pharmacological Profiles
5-(4-Fluorophenyl)-1H-tetrazole derivatives have been synthesized and studied for their potential in pharmacology. For example, one study focused on a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, to evaluate its analgesic, anti-inflammatory, and vasorelaxant effects. This derivative demonstrated a reduction in abdominal writhing, neurogenic pain, inflammatory pain, and carrageenan-induced paw edema in studies, suggesting its potential for drug development with a safe toxicity profile (Oliveira et al., 2017).
Crystal Structure and Coordination Chemistry
The molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) have been explored. Understanding the crystal structure aids in the application of these compounds in coordination chemistry, revealing how these structures interact at a molecular level (Askerov et al., 2018).
Synthesis Methods and Medicinal Chemistry
Advancements in the synthesis of 5-substituted 1H-tetrazoles have been noted, with significant applications in medicinal chemistry. Tetrazoles are used as a bioisosteric replacement for carboxylic acids in clinical drugs, making their synthesis an area of ongoing research (Mittal & Awasthi, 2019).
Corrosion Inhibition in Metals
Tetrazole derivatives, including this compound, have shown potential in inhibiting corrosion in metals like stainless steel in acidic mediums. This application is crucial in industrial settings where metal longevity and durability are essential (Ehsani et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Related compounds have been found to exhibit their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been found to affect the er stress pathway and the nf-kb inflammatory pathway .
Pharmacokinetics
A related compound, 2-(4-fluorophenyl)imidazol-5-ones, has been studied for its pharmacokinetic properties .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOERLWDORJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354193 | |
Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50907-21-6 | |
Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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